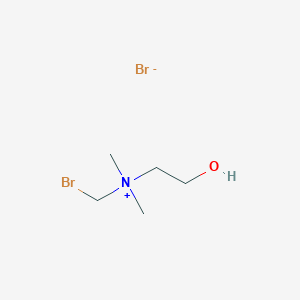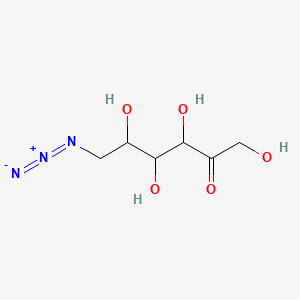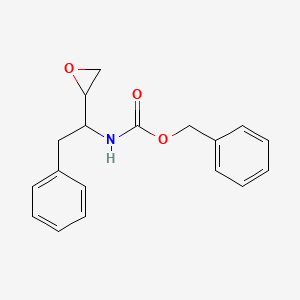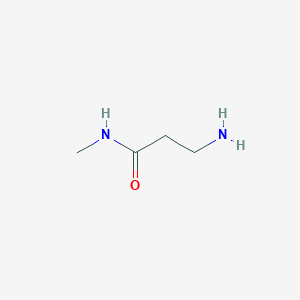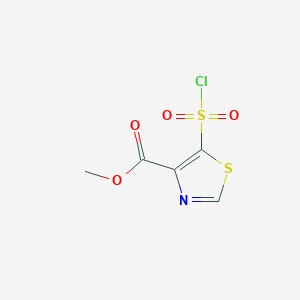
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
The compound "Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate" is not directly studied in the provided papers. However, the papers do discuss various related thiazole derivatives and their properties, which can provide insights into the chemical behavior and characteristics that might be expected from the compound . Thiazole derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was performed using a 1,3-dipolar cycloaddition reaction, a method that falls under the umbrella of click chemistry . This approach is known for its efficiency and the ability to produce compounds with high purity, suggesting that similar methods could potentially be applied to synthesize "Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate."
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and supported by spectroscopic data . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical reactivity and interactions of the compound.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The acylation and methylation of thiazolecarboxylic acid derivatives have been reported, leading to the formation of various substituted amino derivatives . These reactions are indicative of the reactivity of the thiazole ring and its potential to be modified to achieve desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and substituents. For instance, the electronic properties, vibrational frequencies, and molecular electrostatic potential maps of these compounds can be studied using density functional theory (DFT) calculations . Such theoretical studies complement experimental findings and provide a deeper understanding of the compound's behavior. Additionally, the solvent effects on intermolecular hydrogen bonding and non-linear optical properties of these derivatives have been investigated, which are important for their application in various solvents and as potential materials for optical applications .
Wissenschaftliche Forschungsanwendungen
Pharmacology and Biological Evaluation
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has been explored in various pharmacological contexts. For example, it has been involved in the synthesis of basic esters of thiazole carboxylic acids, exhibiting spasmolytic properties and stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946). Additionally, its analogues have been designed and tested against yellow fever virus, demonstrating improved antiviral potencies and therapeutic indices (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Synthesis and Chemical Properties
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has been a key compound in the synthesis of various chemical structures. One such example includes the novel synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the versatility of thiazole compounds in chemical synthesis (Li-jua, 2015). Additionally, research has highlighted its role in the development of corrosion inhibitors, particularly in protecting mild steel in acidic environments (El aoufir et al., 2020).
Corrosion Inhibition and Material Science
The compound's efficacy as a corrosion inhibitor has been a significant area of research. Studies have demonstrated its potential in inhibiting corrosion of metals like mild steel in hydrochloric acid media, indicating its practical applications in material science and industrial processes (Raviprabha & Bhat, 2019).
Anticancer and Antimicrobial Properties
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate derivatives have shown potential in anticancer and antimicrobial applications. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating this moiety have been evaluated as potent anticancer agents, highlighting its significance in drug discovery and medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCZBASPBXHGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567889 | |
| Record name | Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
89502-07-8 | |
| Record name | Methyl 5-(chlorosulfonyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89502-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)
